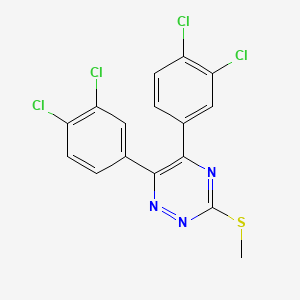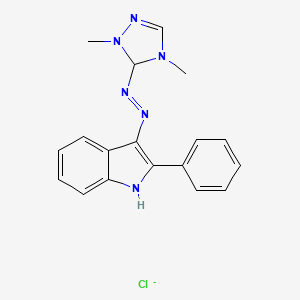
1H-1,2,4-Triazolium, 1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazolium, 1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-, chloride is an organic compound with a complex structure.
Preparation Methods
The synthesis of 1H-1,2,4-Triazolium, 1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-, chloride involves several steps. The synthetic route typically includes the reaction of 1,2,4-triazole with 1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo) chloride under specific conditions. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound .
Chemical Reactions Analysis
1H-1,2,4-Triazolium, 1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-, chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has potential applications in the study of enzyme mechanisms and protein interactions. In medicine, it is being explored for its potential therapeutic properties. In industry, it is used in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazolium, 1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-, chloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1H-1,2,4-Triazolium, 1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-, chloride can be compared with other similar compounds such as 1,2,4-triazole derivatives and indole derivatives. Its uniqueness lies in its specific structure, which imparts distinct properties and applications. Similar compounds include 1,2,4-triazole, 1,4-dimethyl-1H-1,2,4-triazole, and 2-phenyl-1H-indole.
Properties
CAS No. |
84788-01-2 |
|---|---|
Molecular Formula |
C18H18ClN6- |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
(2,4-dimethyl-3H-1,2,4-triazol-3-yl)-(2-phenyl-1H-indol-3-yl)diazene;chloride |
InChI |
InChI=1S/C18H18N6.ClH/c1-23-12-19-24(2)18(23)22-21-17-14-10-6-7-11-15(14)20-16(17)13-8-4-3-5-9-13;/h3-12,18,20H,1-2H3;1H/p-1 |
InChI Key |
YQVQSYSGSOUXAO-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=NN(C1N=NC2=C(NC3=CC=CC=C32)C4=CC=CC=C4)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


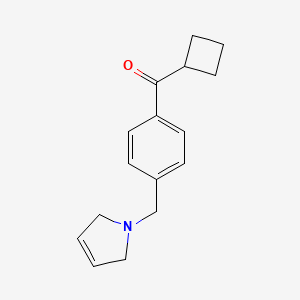
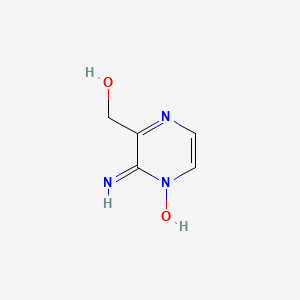
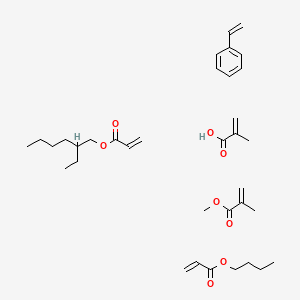
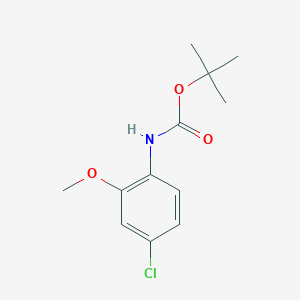
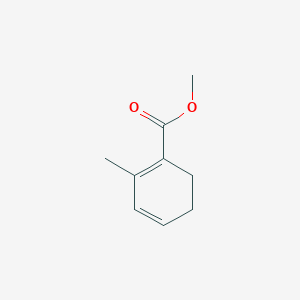
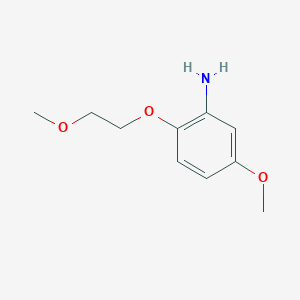



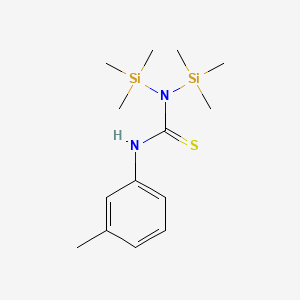

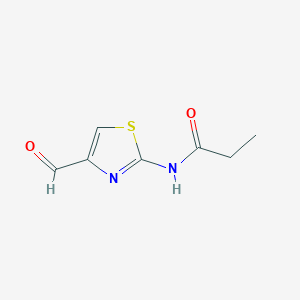
![4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid](/img/structure/B13789474.png)
